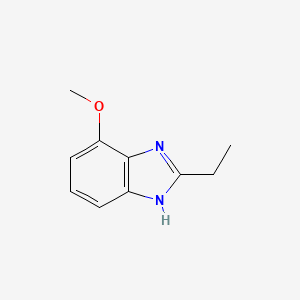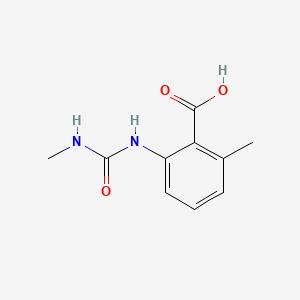
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride
概要
説明
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride is a synthetic compound that belongs to the class of phenylpiperidine derivatives. This compound is of significant interest due to its structural similarity to other well-known compounds in the phenylpiperidine class, which are often studied for their pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The next step involves the introduction of the 4-methylphenethyl group and the phenylacetamide moiety. This can be done through nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and minimize impurities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Amines: Formed through reduction of the acetamide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with biological receptors, particularly in the context of neurotransmission.
Medicine: Investigated for its potential analgesic properties due to its structural similarity to known analgesics.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets such as opioid receptors. It is believed to act as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesic and other pharmacological effects.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar phenylpiperidine structure.
Acetyl Fentanyl: Another synthetic opioid with structural similarities, known for its high potency and risk of overdose.
Uniqueness
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the 4-methylphenethyl group. These structural features may confer distinct pharmacological properties compared to other phenylpiperidine derivatives.
This detailed overview provides a comprehensive understanding of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-8-10-20(11-9-18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-6-4-3-5-7-21;/h3-11,22H,12-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITSACSWOJJVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036776 | |
| Record name | 4'-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071703-95-1 | |
| Record name | Acetamide, N-[1-[2-(4-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071703-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenethylacetylfentanyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071703951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methyl acetyl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLPHENETHYLACETYLFENTANYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V9PX7XKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)


![2-Benzothiazolamine,N-[(1-methylethyl)carbonimidoyl]-(9CI)](/img/new.no-structure.jpg)


![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)




